molecular formula C23H24N4O3 B10941231 4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide

4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10941231
M. Wt: 404.5 g/mol
InChI Key: DIIOXMLYYFMELZ-UHFFFAOYSA-N
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Description

4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an indene moiety, a benzoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the hydrogenation of indene using a palladium catalyst under hydrogen gas.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as the catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

    Final Coupling: The final step involves coupling the indene, benzoyl, and pyrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and pyrazole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indomethacin or tryptophan.

    Benzoyl Derivatives: Compounds like benzoyl peroxide or benzocaine.

    Pyrazole Derivatives: Compounds such as celecoxib or pyrazole itself.

Uniqueness

4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of the indene, benzoyl, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

4-[[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-2-27-13-20(21(26-27)22(24)28)25-23(29)18-8-3-5-15(11-18)14-30-19-10-9-16-6-4-7-17(16)12-19/h3,5,8-13H,2,4,6-7,14H2,1H3,(H2,24,28)(H,25,29)

InChI Key

DIIOXMLYYFMELZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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